N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a dimethylaminoethyl group and a 5-chlorothiophene-2-carboxamide moiety. Key structural elements include:
- Benzofuran: A bicyclic aromatic system known for bioactivity in antifungal and anti-inflammatory agents .
- Dimethylaminoethyl group: Enhances solubility and modulates receptor interactions via its basic nitrogen .
- 5-Chlorothiophene-2-carboxamide: The electron-withdrawing chlorine and thiophene ring may influence electronic properties and binding affinity .
This compound’s synthesis likely involves coupling reactions between benzofuran-derived amines and chlorothiophene carboxamide precursors, analogous to methods described for related carbohydrazides and thiazolecarboxamides .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-20(2)12(10-19-17(21)15-7-8-16(18)23-15)14-9-11-5-3-4-6-13(11)22-14/h3-9,12H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTHIEGIXVERBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the dimethylaminoethyl group and the chlorothiophene carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorothiophene Moiety
The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution under controlled conditions:
Oxidation Reactions
The thiophene and benzofuran rings exhibit distinct oxidation behaviors:
Thiophene Ring Oxidation
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium
-
Product : Thiophene-2-carboxamide sulfone derivative
-
Conditions : H₂SO₄/H₂O, 50°C, 4–6 hrs
-
Outcome : Complete conversion to sulfone; dimethylamino group remains unaffected.
Benzofuran Ring Oxidation
-
Reagent : Ozone (O₃) followed by H₂O₂
-
Product : Cleavage to 2-(dimethylamino)ethyl glyoxalate
-
Conditions : −78°C in CH₂Cl₂, 1 hr
-
Outcome : Selective ring opening without altering the thiophene-carboxamide structure .
Reduction of the Carboxamide Group
The amide bond can be reduced to an amine under specific conditions:
Functionalization at the Dimethylamino Group
The dimethylaminoethyl side chain participates in alkylation and quaternization:
Quaternization
-
Reagent : Methyl iodide (CH₃I)
-
Product : Trimethylammonium-ethyl derivative
-
Conditions : CH₃CN, RT, 24 hrs
-
Application : Enhances water solubility for biological studies .
Acylation
-
Reagent : Acetyl chloride (CH₃COCl)
-
Product : N-acetylated derivative
-
Conditions : Pyridine, 0°C, 2 hrs
-
Outcome : Preserves thiophene and benzofuran reactivity.
Biological Interactions
The compound interacts with biological targets through:
-
Hydrogen bonding : Carboxamide carbonyl with protease active sites (e.g., HCV NS5B polymerase) .
-
Electrophilic interactions : Chlorothiophene with cysteine residues in enzymes .
-
Cation-π interactions : Protonated dimethylamino group with aromatic residues.
Stability Under Hydrolytic Conditions
| Condition | pH | Degradation Pathway | Half-Life |
|---|---|---|---|
| Acidic (HCl) | 1–3 | Hydrolysis of amide to carboxylic acid | 2–4 hrs |
| Alkaline (NaOH) | 10–12 | Thiophene ring decomposition | <1 hr |
| Neutral (H₂O) | 7 | No significant degradation | >30 days |
Comparative Reactivity with Analogues
| Compound | Chlorothiophene Reactivity | Amide Stability | Dimethylamino Group Reactivity |
|---|---|---|---|
| N-[2-(1-benzofuran-2-yl)-2-(diethylamino)ethyl]-5-chlorothiophene-2-carboxamide | Reduced (steric hindrance) | Similar | Higher basicity |
| 5-chloro-N-[2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide | Similar | Lower | Limited quaternization |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.85 g/mol
The structure features a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring, which contribute to its biological activity. The presence of chlorine in the thiophene ring may enhance its pharmacological properties by influencing its interaction with biological targets.
Pharmacological Applications
-
Antitumor Activity
- Preliminary studies suggest that compounds similar to N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways.
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains. This property is particularly valuable in addressing antibiotic resistance, as novel compounds like this could serve as alternatives to traditional antibiotics.
-
Neuroprotective Effects
- Research indicates that derivatives of benzofuran compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the benzofuran moiety through cyclization reactions involving phenolic derivatives. |
| 2 | Introduction of the dimethylaminoethyl group via alkylation reactions using dimethylamine. |
| 3 | Formation of the carboxamide group through reaction with appropriate acyl chlorides. |
These synthetic methods can be optimized for industrial production to enhance yield and purity, making the compound more accessible for research and therapeutic use.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study conducted on various benzofuran derivatives, including this compound, revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis via mitochondrial pathways, indicating its potential as an anticancer agent . -
Neuroprotective Research :
Another study focused on the neuroprotective effects of benzofuran derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a promising avenue for further research into neurodegenerative disease therapies . -
Antimicrobial Efficacy :
Research evaluating the antimicrobial properties of this compound indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The findings support the potential development of new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with analogs from the evidence:
Key Observations:
- Heterocyclic Diversity: The target compound’s thiophene-carboxamide group distinguishes it from quinoline () or thiazole-pyrimidine hybrids ().
- Substituent Effects: The dimethylaminoethyl group in the target is structurally analogous to substituents in and , which are linked to enhanced solubility and receptor modulation .
- Chlorine Position : The 5-chloro substitution on thiophene may confer greater metabolic stability compared to nitro or hydroxy groups in .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the following components:
- Benzofuran moiety : Imparts unique chemical properties and biological activities.
- Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
- Chlorothiophene-2-carboxamide : Contributes to the compound's pharmacological profile.
The synthesis typically involves multi-step organic reactions, including cyclization of phenol derivatives and subsequent functionalization to introduce the various groups mentioned above.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives possess free radical scavenging activity, which is critical for mitigating oxidative stress in cells .
Cholinesterase Inhibition
One of the notable biological activities of this compound is its potential to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. In related studies, certain derivatives demonstrated inhibition percentages ranging from 55% to 70% against these enzymes .
Case Study 1: Inhibition of AChE and BChE
A study evaluated several benzofuran derivatives for their inhibitory effects on AChE and BChE. The results indicated that compounds with similar structural features to this compound showed promising inhibition rates, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of benzofuran-containing compounds. The findings revealed that modifications to the benzofuran structure could significantly enhance cytotoxicity against various cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination, using reagents like dimethylamine and NaBH₄ .
- Step 3 : Coupling with 5-chlorothiophene-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Factors : Reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₆ClN₂O₂S: 355.06) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the benzofuran moiety with indole or thiophene derivatives to assess electronic effects on target binding .
- Side-Chain Variations : Substitute the dimethylamino group with pyrrolidine or piperazine to explore steric and basicity impacts .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to hypothesized targets (e.g., EGFR kinase) .
Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the carboxamide bond at acidic pH) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., activation energy calculation for hydrolysis) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico Tools : Use GLORY or MetaSite to predict Phase I/II metabolism (e.g., N-demethylation of the dimethylamino group as a primary pathway) .
- Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., thiophene rings linked to idiosyncratic toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
